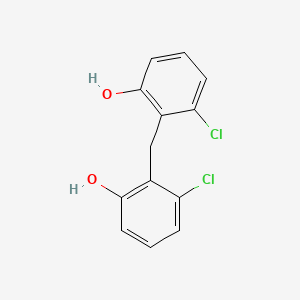

2,2'-Methylenebis(3-chlorophenol)

Description

2,2'-Methylenebis(3-chlorophenol) is a chlorinated phenolic compound characterized by two 3-chlorophenol moieties linked by a methylene bridge. For instance, describes 2,2'-methylenebis(3,4,6-trichlorophenol) (CAS 70-30-4) as a topical antiseptic, highlighting the role of chlorination in enhancing antimicrobial activity. Similarly, demonstrates the use of 2,2'-methylenebis(4-chlorophenol) derivatives in synthesizing macrocyclic lactam ionophores, indicating its utility in chemical synthesis .

Properties

CAS No. |

56680-87-6 |

|---|---|

Molecular Formula |

C13H10Cl2O2 |

Molecular Weight |

269.12 g/mol |

IUPAC Name |

3-chloro-2-[(2-chloro-6-hydroxyphenyl)methyl]phenol |

InChI |

InChI=1S/C13H10Cl2O2/c14-10-3-1-5-12(16)8(10)7-9-11(15)4-2-6-13(9)17/h1-6,16-17H,7H2 |

InChI Key |

JXRJCEWQVOBGMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(3-chlorophenol) involves the reaction of 3-chlorophenol with formaldehyde under acidic conditions. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde acts as the electrophile, and the 3-chlorophenol acts as the nucleophile .

Industrial Production Methods

Industrial production of 2,2’-Methylenebis(3-chlorophenol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(3-chlorophenol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various chlorinated phenols

Scientific Research Applications

2,2’-Methylenebis(3-chlorophenol) has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial action of 2,2’-Methylenebis(3-chlorophenol) is primarily due to its ability to disrupt the cell membrane of microorganisms. It inhibits the membrane-bound part of the electron transport chain, leading to leakage, protoplast lysis, and inhibition of respiration . This mechanism is similar to that of other chlorinated bisphenols, such as hexachlorophene .

Comparison with Similar Compounds

Chlorination Position and Bioactivity

- 3-Chloro vs. 4-Chloro Derivatives : Dichlorophen (4-Cl) exhibits pesticidal activity due to its ability to disrupt microbial membranes, while 3-chloro derivatives (inferred from ) may have altered steric effects that modulate antimicrobial specificity .

- Trichlorinated Analogues: The 3,4,6-trichloro derivative (CAS 70-30-4) shows enhanced antiseptic potency compared to mono- or di-chlorinated variants, likely due to increased electrophilicity and membrane permeability .

Functional Group Modifications

- Methylisopropyl Groups (Biclotymol) : The addition of bulky methylisopropyl groups in biclotymol improves lipid solubility, enhancing its penetration into bacterial cell membranes. This modification also reduces volatility, making it suitable for topical formulations .

- Amine vs. Phenol Groups: 4,4'-Methylenebis(2-chloroaniline) (MOCA) demonstrates how replacing hydroxyl groups with amines shifts applications from antimicrobials to polymer chemistry. However, this substitution introduces significant toxicity risks, including carcinogenicity .

Toxicity and Regulatory Considerations

- Dichlorophen and MOCA highlight the impact of substituents on safety profiles. Dichlorophen’s moderate toxicity aligns with its use in non-medical settings, whereas MOCA’s carcinogenicity has led to strict occupational exposure limits .

- and suggest that structural analogues (e.g., cyclohexylamine derivatives) share similar metabolic pathways, implying that 2,2'-methylenebis(3-chlorophenol) may undergo hydroxylation or conjugation in vivo, warranting further toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.